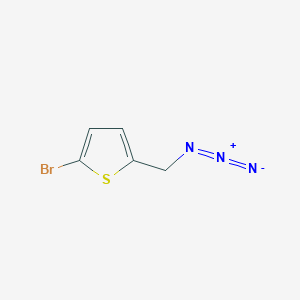

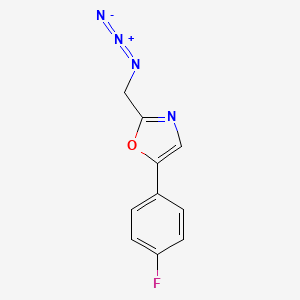

2-(Azidomethyl)-5-bromothiophene

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis

This involves detailing the molecular geometry, bond lengths and angles, and other structural features of the compound .Chemical Reactions Analysis

This involves detailing the reactions that the compound can undergo, including the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis

This involves detailing properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Antibacterial and Antifungal Applications

A study by Sharma et al. (2022) explored the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, showing significant antibacterial and antifungal activity. The study highlights the potential of these compounds in developing new antimicrobial agents, emphasizing their drug-like nature through ADMET prediction (Sharma et al., 2022).

Organic Synthesis and Catalysis

Fu et al. (2012) found that methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate can be used in palladium-catalysed direct arylation of heteroaromatics, leading to biheteroaryls in high yields. This process provides a more efficient pathway for synthesizing complex organic molecules, highlighting the utility of 5-bromothiophene derivatives in catalysis (Fu et al., 2012).

Pharmacological Activities

Rasool et al. (2020) synthesized novel thiophene-based derivatives showing good spasmolytic effects, particularly phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate. This research underlines the pharmacological potential of thiophene derivatives for treating spasmodic conditions (Rasool et al., 2020).

Materials Science

Althagafi (2022) discussed the synthesis of novel di-2-thienyl ketones with antioxidant activities. These compounds, particularly those incorporating thiazole rings, showed significant inhibition percentages, suggesting their potential application in materials science as antioxidants (Althagafi, 2022).

Molecular Modeling and Structural Analysis

A Schiff base synthesized from 5-bromothiophene-2-carboxaldehyde showed effective cytotoxic activity, as reported by S. M et al. (2022). The study emphasizes the role of molecular structure in determining biological activity, contributing to the development of new anticancer agents (S. M et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(azidomethyl)-5-bromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDGPRKFDFZDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)

![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)

![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)

![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)